REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](=[O:8])[C:4]([CH3:7])([CH3:6])[CH3:5].O[C:10]1[S:14][C:13](O)=[C:12](O)[C:11]=1O>CC(C)=O>[Br-:1].[O:8]=[C:3]([C:4]([CH3:7])([CH3:6])[CH3:5])[CH2:2][S+:14]1[CH2:10][CH2:11][CH2:12][CH2:13]1 |f:3.4|
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Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(C)(C)C)=O
|
Name
|
tetrahydroxythiophene
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=C(S1)O)O)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After leaving for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
the deposited white crystal was collected by filtration
|
Type
|
WASH
|
Details
|
was washed with ether
|
Type
|
CUSTOM
|
Details
|
The powder was dried by a vacuum drier at 30° C. for six hours
|
Duration
|
6 h
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].O=C(C[S+]1CCCC1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.15 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 142.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |